molecular formula C16H25Cl2N3OS B13548545 N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride

N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride

Katalognummer: B13548545
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: DLRCTRGHSFKOAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes a benzothiazole ring, an amino group, and a carboxamide group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other chemical entities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved scalability. These systems can optimize reaction kinetics and enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzothiazole ring.

    Reduction: This reaction can reduce nitro groups to amino groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .

Eigenschaften

Molekularformel

C16H25Cl2N3OS

Molekulargewicht

378.4 g/mol

IUPAC-Name

N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide;dihydrochloride

InChI

InChI=1S/C16H23N3OS.2ClH/c1-10(2)13(17)7-8-19(4)16(20)12-5-6-14-15(9-12)21-11(3)18-14;;/h5-6,9-10,13H,7-8,17H2,1-4H3;2*1H

InChI-Schlüssel

DLRCTRGHSFKOAS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)N(C)CCC(C(C)C)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.